N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is a complex organic compound featuring multiple thiazole rings and a chlorinated benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves multi-step organic reactions. One common approach is the coupling of benzo[d]thiazole derivatives with appropriate thio-substituted intermediates. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Heck or Suzuki coupling, under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: Halogen atoms in the benzothiazole ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I and induce apoptosis in cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Industrial Chemistry: It is used as a corrosion inhibitor for metals, providing a protective coating that prevents oxidation and degradation.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine involves its interaction with molecular targets such as DNA and enzymes. In medicinal applications, it inhibits topoisomerase I, leading to DNA damage and apoptosis in cancer cells. The compound also interacts with metal surfaces, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)-1-phenylmethanimine
- 1-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl) methanimine
- N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-methoxyphenyl) methanimine
- N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl)methanimine
Uniqueness
N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is unique due to its specific substitution pattern and the presence of multiple thiazole rings, which confer distinct electronic and steric properties. These features enhance its effectiveness in various applications, such as anticancer activity and corrosion inhibition .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4S4/c1-22-16-20-10-5-4-9-12(13(10)25-16)24-15(19-9)21-14-18-8-3-2-7(17)6-11(8)23-14/h2-6H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFYPVSEARSAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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